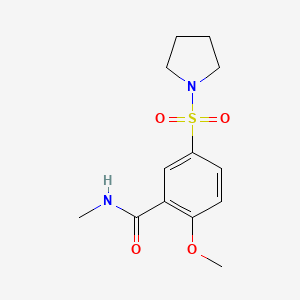![molecular formula C13H18BrNO3 B5100234 ethyl 1-[(5-bromo-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5100234.png)
ethyl 1-[(5-bromo-2-furyl)methyl]-3-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[(5-bromo-2-furyl)methyl]-3-piperidinecarboxylate is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known by the name of BrPF, and it is a piperidine-based compound that contains a furan ring and a bromine atom.
Mechanism of Action
The mechanism of action of Ethyl 1-[(5-bromo-2-furyl)methyl]-3-piperidinecarboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and survival of cancer cells. It has also been shown to inhibit the activity of certain neurotransmitters that are involved in the development of Alzheimer's disease and depression.
Biochemical and Physiological Effects:
Ethyl 1-[(5-bromo-2-furyl)methyl]-3-piperidinecarboxylate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce the levels of certain neurotransmitters in the brain. It has also been shown to have antioxidant properties and to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 1-[(5-bromo-2-furyl)methyl]-3-piperidinecarboxylate in lab experiments include its potential therapeutic applications, its ability to inhibit the growth of cancer cells, fungi, and bacteria, and its antioxidant and anti-inflammatory properties. The limitations of using this compound in lab experiments include its toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on Ethyl 1-[(5-bromo-2-furyl)methyl]-3-piperidinecarboxylate. These include further studies on its mechanism of action, its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression, and its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the toxicity and safety of this compound.
Synthesis Methods
The synthesis of Ethyl 1-[(5-bromo-2-furyl)methyl]-3-piperidinecarboxylate is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 5-bromo-2-furaldehyde with piperidine in the presence of a catalyst to form 5-bromo-2-(piperidin-1-yl)furan. This intermediate is then reacted with ethyl chloroformate to form Ethyl 1-[(5-bromo-2-furyl)methyl]-3-piperidinecarboxylate.
Scientific Research Applications
Ethyl 1-[(5-bromo-2-furyl)methyl]-3-piperidinecarboxylate has been studied for its potential therapeutic applications in various diseases. It has been shown to have antitumor, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
ethyl 1-[(5-bromofuran-2-yl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-2-17-13(16)10-4-3-7-15(8-10)9-11-5-6-12(14)18-11/h5-6,10H,2-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCCHAQUWNKQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5100156.png)
![4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5100160.png)
![N-(3,5-dimethoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5100166.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5100172.png)

![methyl 3-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5100205.png)

![2-bromo-5-({[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B5100215.png)
![N-cyclopropyl-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5100230.png)
![cyclohexyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate](/img/structure/B5100235.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide](/img/structure/B5100241.png)
![10-acetyl-3-(4-chlorophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5100249.png)

![N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5100260.png)